Elucidation of the Structure of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide
Elucidation of the Structure of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, a chiral molecule of interest in synthetic chemistry and drug development. This document outlines the key physicochemical properties, details established synthetic routes, and presents the expected spectroscopic data integral to its structural confirmation.
Physicochemical Properties
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral organic compound with the molecular formula C₉H₈BrNO. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 149552-52-3 |
| Appearance | Not specified in literature |
| Boiling Point | 145-147 °C at 7 mmHg[1] |
| Melting Point | 30-32 °C[1] |
| Density | 1.39 g/cm³[2] |
| Refractive Index | 1.562[2] |
| Optical Rotation | (-) isomer |
Synthetic Pathways and Experimental Protocols
The synthesis of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate can be approached through several established methods for isocyanate formation. The two primary routes involve the reaction of the corresponding chiral amine with a phosgene equivalent or the Curtius rearrangement of a suitable carboxylic acid derivative.
Synthesis from (S)-(-)-1-(4-Bromophenyl)ethylamine using Triphosgene
A common and relatively safe method for the synthesis of isocyanates from primary amines involves the use of triphosgene, a solid and safer alternative to gaseous phosgene.
Experimental Protocol:
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Reaction Setup: A solution of (S)-(-)-1-(4-bromophenyl)ethylamine (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Triphosgene: A solution of triphosgene (0.4 equivalents) in dry DCM is added dropwise to the stirred amine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
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Base Addition: A non-nucleophilic base, such as triethylamine (2.0-2.2 equivalents), is then added dropwise to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak.
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Workup: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with a dilute acid (e.g., 1M HCl) and brine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate. Further purification can be achieved by vacuum distillation.
Synthesis via Curtius Rearrangement
The Curtius rearrangement provides an alternative pathway to isocyanates from carboxylic acids. This method proceeds through an acyl azide intermediate which rearranges to the isocyanate with the loss of nitrogen gas.[3] The stereochemistry at the migrating carbon is retained during the rearrangement.
Experimental Protocol:
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Preparation of Acyl Chloride: (S)-2-(4-bromophenyl)propanoic acid is converted to its corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
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Formation of Acyl Azide: The crude acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), in an appropriate solvent like acetone or a biphasic system. This step should be performed with caution due to the potentially explosive nature of acyl azides.
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Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The rearrangement typically occurs at elevated temperatures, leading to the formation of the isocyanate and the evolution of nitrogen gas.
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Isolation: After the reaction is complete (as indicated by the cessation of gas evolution), the solvent is removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.
Structure Elucidation through Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of the isocyanate functional group, which exhibits a strong and characteristic absorption band.
Table 2: Predicted Infrared Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=C=O Asymmetric Stretch | ~2275 - 2250 | Strong, Sharp |
| Aromatic C=C Stretch | ~1600, ~1490 | Medium |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
| Aliphatic C-H Stretch | <3000 | Medium to Weak |
| C-Br Stretch | ~600 - 500 | Medium to Strong |
The most telling feature in the IR spectrum will be the intense, sharp peak around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~1.6 | Doublet | ~7 | 3H |
| -CH-NCO | ~4.8 | Quartet | ~7 | 1H |
| Aromatic H (ortho to C-Br) | ~7.5 | Doublet | ~8 | 2H |
| Aromatic H (ortho to C-ethyl) | ~7.2 | Doublet | ~8 | 2H |
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~22 |
| -CH-NCO | ~55 |
| Aromatic C-Br | ~122 |
| Aromatic CH (ortho to C-Br) | ~132 |
| Aromatic CH (ortho to C-ethyl) | ~128 |
| Aromatic C-ethyl | ~140 |
| -N=C=O | ~125 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 225/227 (isotope pattern) | Molecular ion |
| [M - NCO]⁺ | 183/185 | Loss of the isocyanate group |
| [M - CH₃]⁺ | 210/212 | Loss of a methyl group |
| [C₇H₄Br]⁺ | 155/157 | Bromophenyl fragment |
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Logical Workflow for Structure Elucidation
The process of confirming the structure of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate follows a logical progression from synthesis to spectroscopic analysis.
Caption: Workflow for the synthesis and structural elucidation of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate.
Conclusion
The structural elucidation of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate relies on a systematic approach combining established synthetic methods with modern spectroscopic techniques. The characteristic spectroscopic signatures, particularly the strong IR absorption of the isocyanate group, the distinct patterns in the ¹H and ¹³C NMR spectra, and the isotopic pattern in the mass spectrum, collectively provide unambiguous confirmation of the molecule's structure and stereochemistry. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of chiral isocyanates for applications in drug discovery and development.
References
- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
